1-(4-Phenoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol
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Overview
Description
1-(4-Phenoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol is an organic compound that features a phenoxyphenyl group and a pyrrole ring attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol typically involves the following steps:
Formation of the Phenoxyphenyl Intermediate: This can be achieved through a nucleophilic aromatic substitution reaction where a phenol reacts with a halobenzene derivative.
Formation of the Pyrrole Intermediate: Pyrrole can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling of Intermediates: The phenoxyphenyl and pyrrole intermediates are then coupled using a suitable reagent, such as a Grignard reagent or organolithium compound, to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to increase reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of Lewis acids or bases, depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Phenoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol: Similar structure but with a methoxy group instead of a phenoxy group.
1-(4-Chlorophenyl)-1-(1H-pyrrol-2-yl)ethanol: Contains a chlorine atom instead of a phenoxy group.
Uniqueness
1-(4-Phenoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H17NO2 |
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Molecular Weight |
279.3 g/mol |
IUPAC Name |
1-(4-phenoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol |
InChI |
InChI=1S/C18H17NO2/c1-18(20,17-8-5-13-19-17)14-9-11-16(12-10-14)21-15-6-3-2-4-7-15/h2-13,19-20H,1H3 |
InChI Key |
QIWFBXNQOHDJRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)(C3=CC=CN3)O |
Origin of Product |
United States |
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